5-HT₃ Receptor Binding: Core Scaffold vs. Ondansetron
The unsubstituted parent scaffold 3‑oxa‑9‑azabicyclo[3.3.1]nonane exhibits a binding affinity Kd of 0.2 nM at the rat 5‑HT₃A receptor, which outperforms the clinical antiemetic ondansetron (Kd = 0.5 nM) by a factor of 2.5‑fold . This affinity is retained at the human 5‑HT₃A receptor, although the scaffold does not bind to human 5‑HT₃B or 5‑HT₃C receptor subtypes, indicating a specific and restricted interaction profile . A related 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑yl indole‑3‑carboxylate derivative (US 10125145, compound 5) achieved an IC₅₀ of 0.620 nM in a 5‑HT₃ calcium‑flux antagonism assay, demonstrating that the scaffold supports high‑potency pharmacology when elaborated at the 7‑position [1].
| Evidence Dimension | 5-HT3A receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.2 nM (rat 5-HT3A); human 5-HT3A affinity similar to ondansetron |
| Comparator Or Baseline | Ondansetron Kd = 0.5 nM (rat 5-HT3A) |
| Quantified Difference | 2.5-fold higher affinity for the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold vs. ondansetron |
| Conditions | Radioligand binding assay, rat 5-HT3A receptor; selectivity profile tested against human 5-HT3A, 5-HT3B, and 5-HT3C receptor subtypes |
Why This Matters
The scaffold's superior receptor affinity relative to a clinically validated drug benchmark supports its prioritisation for medicinal chemistry programmes targeting 5‑HT₃‑mediated indications such as chemotherapy‑induced nausea and vomiting (CINV) or irritable bowel syndrome (IBS).
- [1] BindingDB Entry BDBM299207. (1R,5S,7S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl 1-(pyridin-3-yl)-1H-indole-3-carboxylate; IC₅₀ = 0.620 nM, 5-HT3 calcium flux assay. Patent reference: US10125145, Compound No. 5. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=299207. View Source
